4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique pyrrolo[3,4-d]pyrimidine scaffold, which is known for its potential biological activities, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another approach involves the three-component reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with potential biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which are of interest for their potential therapeutic properties .
Scientific Research Applications
4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in cancer research, particularly in targeting tumor cells selectively.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness: 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-amino-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H8N4O2/c1-12-2-4-5(6(12)8(13)14)10-3-11-7(4)9/h2-3H,1H3,(H,13,14)(H2,9,10,11) |
InChI Key |
PZZPELHLNOTWTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1C(=O)O)N=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.